3-(o-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate
Description
3-(o-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate is a synthetic compound featuring a 2-propanol backbone substituted with three distinct groups:
- o-Chlorophenoxy (2-chlorophenoxy) at position 3,
- 2,4-Dichlorophenyl at position 2,
- Imidazol-1-yl at position 1.
The oxalate salt enhances solubility and stability, making it pharmacologically relevant. The compound’s molecular formula is C₁₈H₁₄Cl₄N₂O₂ (calculated from ), with a molecular weight of 428.13 g/mol. Key structural identifiers include the SMILES string C1=CC(=C(C(=C1)Cl)Cl)OCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O and InChIKey LZPRZXBMDHIPJM-UHFFFAOYSA-N . Its collision cross-section (CCS) for the [M+H]+ adduct is 198.1 Ų, suggesting moderate polarity .
Properties
CAS No. |
83337-96-6 |
|---|---|
Molecular Formula |
C20H17Cl3N2O6 |
Molecular Weight |
487.7 g/mol |
IUPAC Name |
1-(2-chlorophenoxy)-2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropan-2-ol;oxalic acid |
InChI |
InChI=1S/C18H15Cl3N2O2.C2H2O4/c19-13-5-6-14(16(21)9-13)18(24,10-23-8-7-22-12-23)11-25-17-4-2-1-3-15(17)20;3-1(4)2(5)6/h1-9,12,24H,10-11H2;(H,3,4)(H,5,6) |
InChI Key |
ZYFWNKYEEBTZEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O)Cl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate typically involves multiple steps, including the formation of the imidazole ring, chlorination, and the coupling of phenoxy and dichlorophenyl groups. Common reagents used in these reactions include chlorinating agents, imidazole, and various solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(o-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxides.
Reduction: Reduction of chlorinated groups to form less chlorinated derivatives.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under appropriate conditions such as controlled temperature and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazole compounds.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Research indicates that compounds with imidazole derivatives exhibit significant antimicrobial properties. The specific compound has shown efficacy against various fungal pathogens, making it a candidate for therapeutic use.
Case Study: Antifungal Activity
A study highlighted the effectiveness of imidazole-based compounds against dermatophytes and systemic mycoses. The compound demonstrated superior activity compared to related phenoxy-imidazolyl derivatives, particularly against Trichophyton mentagrophytes and Candida species . This suggests that 3-(o-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate could be developed into a potent antifungal medication .
Synthesis and Chemical Properties
The synthesis of 3-(o-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate typically involves a multi-step process starting from readily available precursors. The reaction pathway includes the formation of imidazole rings and subsequent functionalization to introduce the chlorophenoxy and dichlorophenyl groups.
Table 1: Synthesis Pathway Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | 1-bromo-2-(2,4-dichlorophenyl)-1-phenoxy-ethan-2-one + Imidazole | Intermediate Compound |
| 2 | Reduction with sodium borohydride | Final Product: 3-(o-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate |
Pharmacological Studies
Pharmacological studies have confirmed the compound's potential as an antifungal agent. In vitro assays demonstrated that it effectively inhibited the growth of several fungal strains at low concentrations, indicating a promising therapeutic index.
Table 2: Antifungal Activity Data
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Trichophyton mentagrophytes | 0.5 µg/mL |
| Candida albicans | 0.25 µg/mL |
| Aspergillus niger | 0.75 µg/mL |
Mechanism of Action
The mechanism of action of 3-(o-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to bind to metal ions in enzyme active sites, potentially inhibiting their activity. The chlorophenyl groups may enhance the compound’s lipophilicity, allowing it to interact with cell membranes and disrupt biological processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Position Effects: The target compound’s o-chlorophenoxy group differs from CID 3068296’s 2,3-dichlorophenoxy, altering steric and electronic profiles. The latter’s additional chlorine may enhance lipophilicity but reduce metabolic stability .
Antifungal Activity
The imidazole moiety is a hallmark of antifungal agents (e.g., propiconazole , ) that inhibit ergosterol synthesis . The target compound’s 2,4-dichlorophenyl group mirrors propiconazole’s dichlorophenyl moiety, suggesting shared target affinity. However, its oxalate ester may confer faster hydrolysis compared to propiconazole’s dioxolane ring, affecting bioavailability .
Predicted Physicochemical Behavior
- Lipophilicity : The butoxy derivative (CID 3068278) has higher lipophilicity (C₁₆H₂₀Cl₂N₂O₂) than the target compound, favoring membrane permeability but risking hepatotoxicity .
- Polarity : The target compound’s CCS (198.1 Ų) aligns with moderately polar antifungal agents, balancing solubility and tissue penetration .
Biological Activity
3-(o-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate is a compound that has garnered attention for its biological activity, particularly in the fields of antimycotic and antifungal applications. The compound's unique structure, characterized by the presence of imidazole and chlorophenyl groups, contributes to its diverse biological properties.
- Molecular Formula : C20H17Cl3N2O6
- Molecular Weight : 487.7178 g/mol
- CAS Number : 83337-98-8
Antimycotic Properties
Research indicates that compounds similar to 3-(o-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol exhibit significant antimycotic activity. Specifically, studies have shown that related imidazole derivatives can effectively inhibit the growth of various fungi, making them potential candidates for treating fungal infections. The mechanism of action typically involves disrupting fungal cell membrane integrity and inhibiting ergosterol biosynthesis, which is crucial for fungal cell viability .
Antioxidant Activity
The compound has also been studied for its antioxidant properties. Antioxidants are essential in combating oxidative stress, which is implicated in various diseases, including renal disorders. In vitro studies have demonstrated that related compounds can scavenge free radicals and reduce oxidative damage in cellular models .
The biological activity of 3-(o-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate may be attributed to its ability to:
- Inhibit key enzymes involved in fungal metabolism.
- Interact with cellular membranes, leading to increased permeability and subsequent cell death.
- Modulate oxidative stress pathways, enhancing cellular defense mechanisms against reactive oxygen species (ROS).
Case Study 1: Antifungal Efficacy
A study evaluating the antifungal efficacy of imidazole derivatives revealed that compounds structurally related to 3-(o-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate displayed potent activity against Candida species and Aspergillus spp. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antifungal agents, indicating a promising alternative for treatment .
Case Study 2: Oxidative Stress Reduction
In a model of oxidative stress induced by oxalate in renal epithelial cells, the compound was shown to reduce markers of oxidative damage. The treatment resulted in decreased levels of malondialdehyde (MDA) and enhanced glutathione (GSH) levels, suggesting its potential protective effects against kidney injury related to hyperoxaluria .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(o-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of substituted phenols with imidazole derivatives. For example, intermediates like 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol are synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature . Optimization often requires catalysts like triethylamine and solvents such as dichloromethane or acetonitrile . Final oxalate salt formation is achieved by reacting the free base with oxalic acid in ethanol .
Q. Which spectroscopic and analytical methods validate the structure and purity of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms functional groups (e.g., C-Cl, imidazole C=N stretches) .
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbon backbone .
- Elemental Analysis : Validates stoichiometric composition (C, H, N, Cl) .
- HPLC-MS : Assesses purity and detects impurities (e.g., unreacted intermediates) .
Q. What in vitro biological activities are reported for this compound?
- Methodological Answer : Studies highlight antifungal activity against Candida spp. and Aspergillus spp., with MIC values ranging from 2–16 µg/mL. Activity is attributed to imidazole-mediated inhibition of fungal cytochrome P450 lanosterol 14α-demethylase . Plant-pathogenic fungi (e.g., Botrytis cinerea) are also targeted, with efficacy dependent on substituent positions on the phenyl rings .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the imidazole coupling step?
- Methodological Answer :
- Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances nucleophilic substitution efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction kinetics but may require post-synthesis purification to remove residuals .
- Temperature Control : Reactions at 60–80°C reduce side products (e.g., dimerization) while maintaining imidazole stability .
Q. How should researchers address discrepancies in antifungal efficacy data across studies?
- Methodological Answer :
- Strain-Specific Variability : Test against standardized fungal strains (e.g., ATCC isolates) to reduce variability .
- Assay Conditions : Standardize broth microdilution protocols (e.g., CLSI M27/M38 guidelines) for MIC determination .
- Synergistic Effects : Evaluate interactions with adjuvants (e.g., fluconazole) to resolve potency outliers .
Q. What environmental impact assessments are critical for agricultural applications?
- Methodological Answer :
- Degradation Pathways : Study photolytic and microbial degradation in soil using LC-MS to identify metabolites (e.g., chlorophenol derivatives) .
- Persistence Testing : Conduct half-life studies under varying pH and moisture conditions; reported t₁/₂ ranges from 14–60 days .
- Ecotoxicology : Assess toxicity to non-target organisms (e.g., Daphnia magna) via OECD Test No. 202 .
Contradictions and Limitations in Current Data
- Synthetic Yields : reports 60–75% yields for imidazole coupling, while notes 45–65% under similar conditions. This discrepancy may arise from purification methods (e.g., column chromatography vs. recrystallization) .
- Antifungal Spectrum : emphasizes broad-spectrum activity, but shows limited efficacy against Fusarium spp., suggesting structural sensitivity to specific fungal enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
